DEANO (sodium)

Description

Evolution of Nitric Oxide Chemistry and Biological Significance

Initially identified in the late 18th century by Joseph Priestley, nitric oxide (NO) was long considered merely a toxic gas and an environmental pollutant. wikipedia.org It wasn't until the 1980s that its profound biological importance came to light. The groundbreaking discovery of its role as a vasodilator in the cardiovascular system by Robert F. Furchgott, Louis J. Ignarro, and Ferid Murad earned them the 1998 Nobel Prize in Physiology or Medicine. wikipedia.orgresearchgate.netnih.gov This pivotal moment transformed the perception of NO, revealing it as a crucial signaling molecule in mammals. wikipedia.orgresearchgate.net

Nitric oxide is a highly reactive, gaseous free radical with a short half-life, allowing it to diffuse freely across membranes. wikipedia.orgnih.gov These characteristics make it an ideal transient signaling molecule for communication between adjacent cells (paracrine) and within a single cell (autocrine). wikipedia.org In biological systems, NO is synthesized from L-arginine, oxygen, and NADPH by nitric oxide synthase (NOS) enzymes. wikipedia.orgnih.gov Its functions are diverse, playing key roles in vasodilation, neurotransmission, immune responses, and as a regulator of energy metabolism. wikipedia.orgresearchgate.netontosight.ai The discovery of NO's biological functions has had a significant impact on medicine, leading to the development of drugs like sildenafil (B151) (Viagra). wikipedia.org

The chemistry of NO is complex; it can exist in different redox states and reacts with various biological targets, particularly metal ions. nih.govnih.gov Its reaction with oxygen generates nitrogen dioxide (NO2), a stronger oxidant. nih.gov The biological effects of NO are concentration-dependent; for instance, overproduction during chronic inflammation can be harmful. mit.edufrontiersin.org

Classification and Development of Chemical Nitric Oxide Releasing Compounds

The therapeutic potential of nitric oxide, coupled with its inherent instability and short half-life, spurred the development of NO-releasing compounds, often called NO donors. ontosight.aifrontiersin.organnualreviews.org These compounds serve as vehicles to store and deliver NO in a controlled manner. ontosight.aifrontiersin.org The major classes of NO donors include:

Organic Nitrates and Nitrites: This is the oldest class of NO donors used clinically, with examples like nitroglycerin and isosorbide (B1672297) dinitrate. nih.gov They require enzymatic activity to release NO. nih.gov

Sodium Nitroprusside (SNP): A potent vasodilator used in emergencies, SNP releases NO spontaneously in solution. nih.govahajournals.org

S-nitrosothiols (SNOs): These are endogenous NO carriers, such as S-nitrosoglutathione (GSNO). frontiersin.orgnih.gov They release NO upon exposure to triggers like metal ions or light. nih.gov

N-diazeniumdiolates (NONOates): This class of compounds is characterized by the [N(O)NO]⁻ functional group. tandfonline.com They are synthesized by reacting a secondary amine with NO gas under pressure. nih.govfrontiersin.org NONOates are particularly advantageous because they can be designed to release NO spontaneously under physiological conditions without the need for enzymatic activation. ontosight.aitandfonline.comresearchgate.net

The development of these compounds has been driven by the need for tissue-specific and controlled NO delivery to maximize therapeutic benefits while minimizing side effects. researchgate.netnih.govgoogle.com

Historical Positioning of Diethylamine (B46881) NONOate Sodium Salt as a Nitric Oxide Donor

Diethylamine NONOate sodium salt (DEANO) belongs to the N-diazeniumdiolate (NONOate) class of NO donors. The foundational work on diazeniumdiolates was conducted in the 1960s, establishing them as effective NO donors. researchgate.net DEANO itself is a complex of diethylamine and nitric oxide, designed to generate a controlled release of NO in solution. sigmaaldrich.comthomassci.com

NONOates, including DEANO, gained significant attention in biomedical research due to their predictable and tunable NO-release kinetics. nih.govtandfonline.com They are solids with good shelf life and a high NO content by weight. researchgate.net The rate of NO release from NONOates is dependent on the structure of the parent amine, pH, and temperature, allowing for a wide range of half-lives. nih.govtandfonline.com This predictability gives them an advantage over many other NO donors. nih.gov Commercially available NONOates like DEANO have become valuable tools for investigating the diverse roles of NO in biological systems. nih.govfrontiersin.org

Fundamental Principles of Nitric Oxide Release from NONOate Compounds

The defining feature of NONOates is their ability to spontaneously release nitric oxide under physiological conditions. ontosight.ainih.gov The core structure of a NONOate is an X-[N(O)NO]⁻ group, where X is typically a nucleophile such as a secondary amine. nih.govtandfonline.com

The release of NO from NONOates is a decomposition process triggered by protons (H⁺). nih.govfrontiersin.org In aqueous solutions at physiological pH (around 7.4) and temperature, NONOates spontaneously decompose, yielding up to two molecules of NO per molecule of the donor compound. nih.govfrontiersin.org This decomposition follows first-order kinetics. nih.govfrontiersin.org

The rate of NO release and the half-life of the NONOate are determined by the chemical structure of the parent amine. nih.govfrontiersin.org For instance, the half-life of various NONOates can range from a few seconds to several hours. nih.gov Diethylamine NONOate (DEANO) has a reported half-life of approximately 16 minutes at 22-25°C and pH 7.4. nih.gov This pH and temperature dependence allows for a controlled and sustained release of NO, mimicking its natural production in the body. ontosight.ainih.gov

The decomposition of primary amine-based NONOates can be more complex, with the potential to release nitroxyl (B88944) (HNO) in addition to NO, depending on the pH. acs.orgarizona.edu However, for secondary amine NONOates like DEANO, the primary product is nitric oxide.

Data Tables

Table 1: Properties of Diethylamine NONOate Sodium Salt Hydrate (DEANO)

| Property | Value | Source |

| Chemical Formula | C₄H₁₀N₃NaO₂ · xH₂O | thomassci.com |

| Molecular Weight | 155.13 g/mol (anhydrous basis) | thomassci.comsigmaaldrich.com |

| Appearance | White crystalline solid | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 45 °C | sigmaaldrich.comchemsrc.com |

| Storage Temperature | -20 °C | sigmaaldrich.comsigmaaldrich.com |

| Solubility | Soluble in aqueous solutions | glpbio.com |

| Half-life (pH 7.4, 22-25°C) | ~16 minutes | nih.gov |

Table 2: Comparison of Common Nitric Oxide Donor Classes

| Class | Release Mechanism | Examples | Key Characteristics |

| Organic Nitrates | Enzymatic metabolism | Nitroglycerin, Isosorbide dinitrate | Require biological activation; tolerance can develop. nih.gov |

| Sodium Nitroprusside (SNP) | Spontaneous decomposition | Sodium Nitroprusside | Rapid NO release; potential for cyanide toxicity. nih.govahajournals.org |

| S-nitrosothiols (SNOs) | Trigger-dependent (e.g., light, metal ions) | S-nitrosoglutathione (GSNO) | Endogenous carriers; release is not always spontaneous. nih.govnih.gov |

| N-diazeniumdiolates (NONOates) | Spontaneous, pH-dependent decomposition | Diethylamine NONOate (DEANO), Spermine NONOate | Predictable, tunable release rates; no enzymatic activation needed. ontosight.ainih.govtandfonline.com |

Compound Names

Diethylamine NONOate sodium salt (DEANO)

Glyceryl trinitrate (Nitroglycerin)

Hydrogen peroxide

Isosorbide dinitrate

Isosorbide mononitrate

L-arginine

Nitric oxide

Nitrogen dioxide

Nitroxyl (HNO)

S-nitrosoglutathione (GSNO)

Sildenafil

Sodium nitroprusside (SNP)

Spermine NONOate

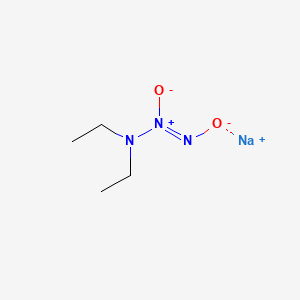

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H10N3NaO2 |

|---|---|

Molecular Weight |

155.13 g/mol |

IUPAC Name |

sodium;(Z)-diethylamino-oxido-oxidoiminoazanium |

InChI |

InChI=1S/C4H11N3O2.Na/c1-3-6(4-2)7(9)5-8;/h8H,3-4H2,1-2H3;/q;+1/p-1/b7-5-; |

InChI Key |

AITOFAVTGFDHHI-YJOCEBFMSA-M |

Isomeric SMILES |

CCN(CC)/[N+](=N/[O-])/[O-].[Na+] |

Canonical SMILES |

CCN(CC)[N+](=N[O-])[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Diethylamine Nonoate Sodium Salt

Established Synthetic Pathways for Diethylamine (B46881) NONOate Sodium Salt

The synthesis of Diethylamine NONOate sodium salt is primarily achieved through the direct reaction of a secondary amine with nitric oxide under specific conditions. This process leads to the formation of the characteristic diazeniumdiolate functional group.

Reactant Precursors and Reaction Conditions

The conventional synthesis of DEANO involves the reaction between diethylamine and nitric oxide gas. nih.govnih.gov This reaction is typically conducted under high pressures of nitric oxide, generally in the range of 4 to 5 atmospheres, and requires basic conditions to proceed efficiently. nih.gov The initial product is often the diethylammonium (B1227033) salt, which is subsequently converted to the more stable sodium salt.

The choice of base and solvent is critical. Sodium methoxide (B1231860) is commonly used to facilitate the formation of the sodium salt from the amine precursor. nih.gov The reaction can be carried out in various organic solvents, including diethyl ether, methanol (B129727), and acetonitrile (B52724). nih.gov An alternative and reportedly safer approach involves the use of calcium hydroxide (B78521), which yields the calcium diazeniumdiolate salt, mitigating some of the hazards associated with flammable solvents and highly reactive sodium methoxide. acs.org The resulting solid product is typically a white crystalline powder. nih.govsigmaaldrich.com

Table 1: Reactant Precursors and Reaction Conditions for DEANO Synthesis

| Parameter | Description | Source(s) |

|---|---|---|

| Primary Reactant | Diethylamine ((CH₃CH₂)₂NH) | nih.govnih.gov |

| Secondary Reactant | Nitric Oxide (NO) Gas | nih.govnih.gov |

| Base (for Sodium Salt) | Sodium Methoxide (NaOCH₃) | nih.gov |

| Base (Alternative) | Calcium Hydroxide (Ca(OH)₂) | acs.org |

| Typical Solvents | Diethyl ether, Methanol, Acetonitrile | nih.gov |

| Pressure | High Pressure (e.g., 4-5 atm or 40-80 psi) | nih.gov |

| Temperature | Room Temperature | nih.gov |

| Product Form | White Crystalline Solid | nih.govsigmaaldrich.com |

Reaction Mechanisms in DEANO Synthesis

The formation of the diazeniumdiolate anion from a secondary amine and nitric oxide is a complex process with two primary mechanistic pathways proposed. nih.govacs.org

The first mechanism involves a sequential, two-step addition of nitric oxide. The amine first reacts with one molecule of NO to form a nitrosamine (B1359907) radical anion intermediate. This step is followed by a subsequent reaction with a second molecule of NO, which is considered the rate-limiting step, to yield the final diazeniumdiolate product. nih.gov

The second proposed mechanism suggests that nitric oxide first dimerizes to form dinitrogen dioxide (N₂O₂). This dimer then acts as an electrophile, reacting with the nucleophilic secondary amine to form the diazeniumdiolate in a single step. nih.govacs.org The prevailing mechanism can be influenced by factors such as the specific amine substrate, the solvent used, and the concentration (pressure) of nitric oxide. acs.org Regardless of the precise pathway, the core transformation involves the formation of the stable R₂N[N(O)NO]⁻ anion. researchgate.net

Innovative Approaches and Green Chemistry Considerations in DEANO Synthesis

As with many chemical syntheses, there is a growing emphasis on developing more environmentally friendly and efficient methods for producing DEANO. This involves exploring catalytic strategies and optimizing reaction efficiency from a green chemistry perspective.

Catalytic Strategies in DEANO Synthesis

Currently, the literature on catalytic methods specifically for the synthesis of DEANO and other N-diazeniumdiolates is limited. Much of the research on catalysis in this area has focused on the controlled decomposition of these compounds to release nitric oxide. researchgate.netnih.gov However, the principles of green chemistry encourage the development of catalytic processes to improve reaction efficiency, often by enabling reactions to occur under less harsh conditions, such as lower temperatures and pressures. rsc.org

The development of a catalyst that could facilitate the reaction of diethylamine with nitric oxide at atmospheric pressure would represent a significant advancement, reducing the hazards associated with high-pressure gas reactions. While copper ions have been shown to catalyze NO generation from other types of donors like S-nitrosothiols, their application to NONOate synthesis has not been established. researchgate.net The use of safer, more stable, and recyclable reagents, such as the calcium hydroxide method, can also be considered a step toward a greener synthetic protocol. acs.org

Atom Economy and Efficiency in DEANO Production

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.netglpbio.com The ideal atom economy is 100%, which is characteristic of addition reactions where all reactant atoms are found in the final product. primescholars.com

The synthesis of DEANO can be analyzed in two stages:

Formation of the Diethylamine-NO Adduct: The initial reaction is an addition reaction where diethylamine combines with two molecules of nitric oxide. (CH₃CH₂)₂NH + 2NO → (CH₃CH₂)₂N-N(O)NO⁻ + H⁺ This step, being an addition, has a theoretical atom economy of 100%.

Table 2: Atom Economy Calculation for DEANO Synthesis

| Component | Formula | Molecular Weight (g/mol) | Source(s) |

|---|---|---|---|

| Reactant: Diethylamine | C₄H₁₁N | 73.14 | |

| Reactant: Nitric Oxide | NO | 30.01 (x2 = 60.02) | |

| Reactant: Sodium Methoxide | CH₃ONa | 54.02 | |

| Total Reactant Mass | 187.18 | ||

| Desired Product: DEANO (anhydrous) | C₄H₁₀N₃O₂Na | 155.13 | sigmaaldrich.comcreative-enzymes.com |

| Byproduct: Methanol | CH₃OH | 32.04 | |

| Total Product Mass | 187.17 |

Atom Economy (%) = (Mass of Desired Product / Total Mass of Reactants) x 100

Atom Economy (%) = (155.13 / 187.18) x 100 = 82.88%

This calculation shows that while the reaction is reasonably efficient, over 17% of the reactant mass is converted into the methanol byproduct. Improving the atom economy would be a key goal for a greener synthesis.

Purification and Isolation Techniques for Synthetic Diethylamine NONOate Sodium Salt

The successful synthesis of DEANO requires effective methods for its isolation and purification to ensure the stability and purity of the final product. As DEANO is typically synthesized as a solid precipitate, the primary isolation method is filtration. nih.gov

Following filtration, the crude product is washed with appropriate solvents to remove unreacted starting materials and soluble impurities. A common procedure involves washing the precipitate with cold acetonitrile and diethyl ether. nih.gov The purified solid is then typically dried under vacuum to remove any residual solvent. nih.gov

The purity of the final product is commonly assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy. nih.gov DEANO exhibits a characteristic UV absorbance maximum between 250 and 252 nm, which can be used to confirm its presence and determine its concentration in solution. nih.govnih.gov

For more challenging purifications or for related, less stable diazeniumdiolates, derivatization can be employed. O²-alkylation of the NONOate functional group can produce more stable compounds that are amenable to purification by silica (B1680970) gel column chromatography. nih.gov High-Performance Liquid Chromatography (HPLC) is also a valuable tool for the analysis and purification of NONOates and their derivatives. Methods often utilize a C18 reverse-phase column with a gradient elution system of acetonitrile and water. mdpi.comgoogle.com

Scale-Up Considerations for Laboratory and Research Applications

While the fundamental synthesis of diazeniumdiolates like DEANO sodium salt is straightforward for small-scale laboratory preparations, significant challenges arise when scaling up for larger research applications. These challenges primarily revolve around safety, reaction control, and yield.

Historically, the standard methodology for synthesizing diazeniumdiolates has been fraught with safety risks and has not been amenable to large-scale production. acs.orgresearchgate.net A key issue is the use of high-pressure nitric oxide gas and flammable organic solvents, which can create hazardous conditions. Investigations into standard methodologies have reported unexpected explosions, highlighting the need for safer and more practical chemical processes. acs.orgresearchgate.net Furthermore, these traditional methods can have limited substrate scope and may not provide consistently high yields, which is a significant drawback for producing the larger quantities needed for extensive research. figshare.comacs.org

To address these scale-up limitations, recent advancements have led to the development of safer, more efficient, and scalable methodologies. One such improved method avoids the use of metal alkoxides and ethereal solvents. A notable development is a high-yielding methodology adaptable to the large-scale synthesis of diazeniumdiolates using a calcium hydroxide base in water. acs.orgresearchgate.net This aqueous-based system mitigates the risks associated with flammable solvents and high-pressure NO gas. This strategy has proven effective for the kilogram-scale preparation of a key diazeniumdiolate intermediate, demonstrating its value for producing significant quantities of these high-energy compounds for biological studies. acs.orgresearchgate.netfigshare.comnih.gov

The transition from laboratory-scale batches to larger quantities requires careful consideration of several factors, as outlined in the table below. The challenges of scaling up production are not unique to NONOates; converting laboratory findings into industrial or large-scale research applications is a common hurdle in chemistry. azonano.com The focus on developing robust and safer synthetic routes is crucial for enabling broader research applications.

Table 1: Comparison of Synthetic Approaches for Diazeniumdiolate Scale-Up

| Parameter | Traditional Scale-Up Approach | Modern Scale-Up Approach |

|---|---|---|

| Safety | High risk due to flammable solvents and high-pressure NO gas; potential for explosions. acs.orgresearchgate.net | Significantly improved safety by using water as a solvent and a milder base. acs.orgresearchgate.net |

| Solvent | Organic solvents (e.g., ether, acetonitrile). | Water. acs.org |

| Base | Strong bases like sodium methoxide. | Calcium hydroxide. acs.org |

| Yield | Often limited and not consistently high. figshare.comacs.org | High-yielding. acs.orgfigshare.comacs.org |

| Scalability | Not readily amenable to large-scale production. acs.orgresearchgate.net | Adaptable to large-scale (kilogram) synthesis. acs.orgresearchgate.net |

Chemical Reactivity and Nitric Oxide Release Kinetics

Mechanistic Elucidation of Nitric Oxide Dissociation from Diethylamine (B46881) NONOate Sodium Salt

The dissociation of Diethylamine NONOate (DEANO) sodium salt is a spontaneous process in aqueous solutions, culminating in the release of nitric oxide. This process does not typically require metabolic activation or redox catalysis. nih.gov The underlying mechanism is a proton-dependent, first-order decomposition. nih.govnih.gov

The stability of DEANO is highly dependent on pH. The compound is relatively stable in alkaline solutions with a pH above 8.0 but undergoes spontaneous decomposition as the pH decreases. nih.govfrontiersin.org This acid-catalyzed decomposition is central to its function as an NO donor. nih.gov

The decomposition mechanism is initiated by the protonation of the diazeniumdiolate functional group, [N(O)NO]⁻. lookchem.comosti.gov While protonation can occur on the oxygen atoms, the key step involves the formation of a minor tautomer, (CH₃CH₂)₂N(H)N(O)NO. lookchem.comosti.gov This transient intermediate subsequently undergoes heterolytic cleavage of the N-N bond, leading to the liberation of two molecules of nitric oxide and the parent secondary amine, diethylamine. nih.govlookchem.comosti.gov At very low pH (below 2), the decomposition can be subject to further acid catalysis through the di-protonation of the functional group. lookchem.comosti.gov

Temperature significantly influences the rate of nitric oxide release from DEANO. The decomposition process is strongly temperature-dependent, with higher temperatures accelerating the rate of NO liberation. nih.gov Preliminary studies utilizing spectrophotometry have determined the decomposition activation energy for DEANO to be approximately 100 kJ/mol. nih.gov This quantitative measure underscores the thermal sensitivity of the compound's NO-releasing properties.

A key characteristic of diazeniumdiolates, including DEANO, is their ability to release nitric oxide spontaneously without the requirement of redox activation. nih.gov The rate of decomposition is primarily governed by pH and temperature rather than the presence of oxidizing or reducing agents. physiology.org

However, the redox environment can play a role in the fate of the nitric oxide after its release. NO liberated from DEANO can interact with other molecules in the redox environment, and in the presence of certain oxidizing agents, it can be used to generate other reactive nitrogen species with higher nitrogen oxidation states. nih.gov There is limited specific research on how the stability of the parent DEANO molecule itself is directly influenced by the presence of strong oxidizing or reducing agents in the solution.

Kinetic Studies of Nitric Oxide Generation from Diethylamine NONOate Sodium Salt

Kinetic studies provide quantitative data on the rate and extent of nitric oxide release from DEANO. These studies have established that the decomposition follows first-order kinetics, and each mole of the parent compound releases approximately 1.5 moles of NO. nih.govnih.gov

The rate of NO release is often characterized by the compound's half-life (t½), which is the time required for half of the compound to decompose. The half-life of DEANO is highly sensitive to temperature. At a physiological pH of 7.4, the half-life is approximately 16 minutes at room temperature (22-25°C) and shortens to about 2 minutes at 37°C. nih.gov

The first-order decomposition rate constant (k) provides another measure of the reaction speed. A study modeling the NO release from DEANO at pH 7.4 and 37°C determined the rate constant to be 0.47 ± 0.10 min⁻¹. nih.gov

The table below summarizes the key kinetic parameters for DEANO decomposition at pH 7.4.

| Parameter | Temperature (°C) | Value |

| Half-life (t½) | 22-25 | 16 min |

| Half-life (t½) | 37 | 2 min |

| Rate Constant (k) | 37 | 0.47 ± 0.10 min⁻¹ |

This table is interactive. You can sort and filter the data.

The influence of the ionic strength of the solution on the kinetics of nitric oxide release from Diethylamine NONOate sodium salt has not been extensively investigated or detailed in the available scientific literature. Kinetic studies have predominantly focused on the effects of pH and temperature in buffered solutions of standard composition.

Characterization of Decomposition Byproducts and Their Chemical Properties

The decomposition of DEANO (sodium) results in the formation of both stable end-products and transient intermediates. Understanding the identity and chemical properties of these byproducts is essential for a complete chemical profile of this nitric oxide donor.

Identification of Stable End-Products

The generation of nitric oxide is the defining characteristic of DEANO (sodium) and related diazeniumdiolates. The released nitric oxide is a highly reactive free radical that can participate in a wide array of chemical reactions, including interactions with biological macromolecules.

Diethylamine, the other major stable byproduct, is a secondary amine. Its chemical properties are well-documented, and in the context of DEANO (sodium) decomposition, it is generally considered to be a spectator molecule after its formation.

In the presence of oxygen, the released nitric oxide can undergo further reactions to form other nitrogen oxides, such as nitrogen dioxide (NO₂). These species can subsequently react with water to form nitrous acid (HNO₂) and nitric acid (HNO₃), which can be considered secondary, stable end-products depending on the reaction conditions.

| Compound Name | Chemical Formula | Role in Decomposition |

| Nitric Oxide | NO | Primary End-Product |

| Diethylamine | (C₂H₅)₂NH | Primary End-Product |

| Nitrogen Dioxide | NO₂ | Secondary Product (in presence of O₂) |

| Nitrous Acid | HNO₂ | Secondary Product (in presence of O₂) |

| Nitric Acid | HNO₃ | Secondary Product (in presence of O₂) |

Biological and Biochemical Research Applications of Diethylamine Nonoate Sodium Salt Non Clinical Focus

Investigation of Cellular Signaling Pathways Mediated by DEANO-Derived Nitric Oxide

DEANO serves as a valuable tool for dissecting the intricate signaling cascades initiated by nitric oxide. By providing a source of exogenous NO, researchers can systematically investigate its downstream effects on various cellular components and pathways.

Guanylate Cyclase Activation and cGMP Signaling

One of the most well-characterized signaling pathways of nitric oxide involves the activation of soluble guanylate cyclase (sGC), a key enzyme in the synthesis of cyclic guanosine (B1672433) monophosphate (cGMP). harvard.edu DEANO has been instrumental in studying this pathway in diverse biological contexts.

Research has shown that DEANO can mimic the effects of endogenous nitric oxide synthase (NOS) by activating sGC. biologists.com For instance, in studies on clam gills, the NO donor DEANO was shown to mimic the potentiation of muscle contraction, an effect that was inhibited by an sGC inhibitor, suggesting the involvement of the NO/cGMP/PKG signaling pathway. biologists.com Similarly, in studies of striatal neurons, the NO donor diethylamine (B46881) NO (DEANO) produced a significant increase in cGMP levels. frontiersin.org

Furthermore, investigations into gastric acid secretion have utilized DEANO to demonstrate the role of the NO/sGC/cGMP pathway. The application of DEANO led to a significant increase in gastric acid secretion, which was abolished by an sGC inhibitor, providing evidence for this signaling cascade in parietal cells. researchgate.netnih.gov Studies on neutrophils from individuals with sickle cell disease also revealed that DEANO, through a cGMP-dependent mechanism, could reduce the increased adhesion of these cells. haematologica.org

The use of DEANO in conjunction with sGC inhibitors and cGMP analogs allows for a detailed pharmacological dissection of this signaling axis, confirming the sequence of events from NO release to the physiological response. biologists.comhaematologica.org

Nitrosylation and S-Nitrosation of Proteins

Nitric oxide can directly modify proteins through nitrosylation and S-nitrosation, post-translational modifications that involve the covalent attachment of a nitroso group to a metal center or a cysteine thiol, respectively. researchgate.netmdpi.com These modifications can alter protein function, stability, and localization. DEANO has been employed to study these processes and their functional consequences.

S-nitrosylation is a reversible modification that plays a key role in cellular signaling. mdpi.comresearchgate.net Research using DEANO has shown that it can induce S-nitrosylation of specific proteins, leading to changes in their activity. For example, treatment of recombinant human aldose reductase with DEANO resulted in its activation and S-nitrosylation at a specific cysteine residue (Cys-298). nih.gov This study highlights how DEANO can be used to pinpoint the specific sites of S-nitrosation and their impact on enzyme function. nih.gov

In the context of cardiac function, S-nitrosylation of ion channels, such as the Kir2.1 potassium channel, has been shown to modulate their activity. researchgate.net While the direct use of DEANO in this specific study was not detailed, the general principle of using NO donors to investigate such modifications is well-established. DEANO has also been used to study the S-nitrosylation of proteins in mitochondria, demonstrating that NO can modify proteins within this organelle. researchgate.net

Modulation of Enzymatic Activities by Nitric Oxide Release from DEANO

The nitric oxide released from DEANO can interact with and modulate the activity of a wide range of enzymes, particularly those containing metal centers. These interactions are crucial for understanding the broader biochemical effects of NO.

Interactions with Metalloproteins and Heme-Containing Enzymes

Nitric oxide has a high affinity for transition metals, making metalloproteins, especially those containing heme, primary targets for its action. uba.ar The interaction of NO with the heme iron of enzymes can either activate or inhibit their function. harvard.edu

DEANO has been used to investigate the effects of NO on various heme-containing enzymes. For instance, studies on Leydig cell steroidogenesis showed that DEANO could inhibit the activity of cytochrome P450 enzymes, which are heme-containing proteins crucial for steroid synthesis. uba.ar The interaction of NO with the heme cofactor of soluble guanylate cyclase, leading to its activation, is another prime example that has been studied using NO donors like DEANO. pnas.org

Furthermore, research on nitric oxide transport proteins, such as nitrophorins from blood-sucking insects, has revealed that NO can bind to the heme iron and also form an S-nitroso conjugate with a proximal cysteine. pnas.org While this specific study did not explicitly mention DEANO, it exemplifies the complex interactions between NO and heme-containing proteins that can be investigated using NO donors. The ability of NO to interact with iron-sulfur clusters in proteins is another area of research where DEANO can be applied to understand the resulting modulation of enzyme activity. nih.gov

Impact on Oxidative and Nitrosative Metabolism Enzymes

Nitric oxide and its derivatives, known as reactive nitrogen species (RNS), can significantly influence the activity of enzymes involved in oxidative and nitrosative metabolism. mdpi.com DEANO is a useful tool to study these effects in a controlled manner.

Exposure of microorganisms like Pseudomonas fluorescens to DEANO has been shown to induce nitrosative stress, leading to a reprogramming of metabolic networks. nih.gov This includes alterations in the activity of enzymes in the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. nih.gov For example, the activities of pyruvate (B1213749) dehydrogenase, lactate (B86563) dehydrogenase, and pyruvate carboxylase were found to be lower in cells exposed to nitrosative stress from DEANO. nih.gov

In the context of antioxidant enzymes, catalase can undergo post-translational modifications like nitration and S-nitrosylation, which can impact its activity. mdpi.com While direct studies with DEANO on catalase were not found in the provided results, the principle of using NO donors to investigate such modifications is relevant. The flavohemoglobin HMP in E. coli has been shown to be involved in the metabolism of NO, and studies using DEANO have helped to elucidate its role in detoxifying nitrosative stress. nih.gov

Application in In Vitro Cell Culture Models for Mechanistic Elucidation

In vitro cell culture models are indispensable tools for studying cellular mechanisms in a controlled environment. nih.govnih.gov DEANO is frequently used in these models to introduce a defined amount of nitric oxide and observe its effects on cellular processes.

The use of DEANO in cell culture allows researchers to bypass the complexities of endogenous NO production and directly investigate the consequences of a specific NO concentration. For example, in A549 lung adenocarcinoma cells, DEANO was used to study the dose-dependent effect of NO on the production and activity of transforming growth factor β1 (TGF-β1). aacrjournals.org

Similarly, in studies with human mucoepidermoid lung carcinoma cells, DEANO was used as a nitric oxide donor to generate dinitrosyl iron complexes (DNICs), and the influence of hemin (B1673052) on their formation was investigated. iaea.org DEANO has also been utilized in studies with Burkholderia mallei to demonstrate the bacterium's sensitivity to chemically generated NO and to study the upregulation of genes involved in the repair of iron-sulfur clusters. nih.gov

The versatility of DEANO allows for its application in a wide array of cell culture systems, from bacterial to mammalian cells, to probe the mechanistic details of NO-mediated signaling and cytotoxicity. nih.govaacrjournals.orgiaea.org These in vitro studies provide foundational knowledge that can then be validated in more complex biological systems. nih.gov

Impact on Reactive Oxygen and Nitrogen Species Generation

DEANO is a primary tool for studying the biological effects of reactive nitrogen species (RNS), particularly nitric oxide itself and its subsequent reaction products. The interaction between RNS and reactive oxygen species (ROS) is crucial in cellular signaling and pathology.

Studies have demonstrated that NO released from DEANO can react with superoxide (B77818) anions (O₂⁻) to form peroxynitrite (ONOO⁻). uky.edu This reaction is a key event in many of the biological effects attributed to NO. For instance, in malignant cells, the formation of peroxynitrite through the interaction of NO from DEANO and NOX1-derived superoxide anions was shown to be essential for inducing apoptosis. uky.edu

Furthermore, research in macrophages has shown that NO can trigger the production of mitochondrial ROS (mtROS), which in turn stimulates NOX activity, amplifying the generation of ROS. This interplay highlights a feedback loop where NO can modulate the generation of both ROS and RNS. The use of DEANO allows researchers to precisely introduce NO into these systems to dissect the complex cross-talk between these reactive species and understand their downstream consequences on cellular function.

Utilization in Ex Vivo Tissue and Organ Perfusion Studies

Ex vivo preparations of tissues and organs provide a valuable platform for studying physiological responses in an isolated, controlled environment, bridging the gap between in vitro cell culture and in vivo models. DEANO is frequently used in these systems to probe the function of the nitric oxide pathway.

Assessment of Vascular Reactivity and Smooth Muscle Function

DEANO is extensively used in ex vivo studies of blood vessels, typically mounted in organ baths or wire myographs, to assess vascular function. A primary application is to study endothelium-independent vasodilation. By applying DEANO directly to pre-constricted arterial rings, researchers can bypass the endothelial production of NO and directly assess the ability of the vascular smooth muscle to relax in response to NO.

This technique has been crucial in identifying smooth muscle-specific dysfunction in various disease models. For example, in studies of Hutchinson-Gilford Progeria Syndrome and doxorubicin-induced vascular toxicity, DEANO-induced relaxation remained unaffected, indicating that the observed vascular impairment was due to other factors, such as endothelial dysfunction or altered smooth muscle contractility, rather than a reduced sensitivity to NO. In addition to relaxation, DEANO has been used to investigate the role of NO in inhibiting vascular smooth muscle cell migration, a key process in the development of vascular lesions. frontiersin.org

Table 3: Use of DEANO in Ex Vivo Vascular Reactivity Studies

| Tissue Preparation | Experimental Model | Key Finding | Citation |

|---|---|---|---|

| Thoracic Aorta Segments | Hutchinson-Gilford Progeria Syndrome Mouse Model | Impaired contraction, but normal endothelium-independent vasodilation in response to DEANO. | |

| Aortic Segments | Doxorubicin-treated Mice | Impaired endothelium-dependent relaxation, but unaffected DEANO-induced endothelium-independent relaxation. | |

| Thoracic Aorta Rings | eNOS Knockout Mice | Used to confirm endothelium-independent relaxation pathways. | |

| Rat Aortic VSMCs | Wounded Cell Culture | DEANO inhibited VSMC migration independent of proliferation. | frontiersin.org |

Analysis of Neurotransmitter Release and Receptor Modulation

In neuroscience, DEANO is applied to ex vivo preparations like brain slices and cultured neurons to investigate the modulatory role of NO in synaptic transmission and neuronal signaling. uky.edu

Studies have shown that DEANO can enhance neurotransmitter release. In the pond snail Lymnaea stagnalis, DEANO was found to potentiate serotonergic synapses by enhancing the postsynaptic response to serotonin (B10506) (5-HT) through a cGMP-dependent pathway. nih.gov In cultured rat forebrain neurons, DEANO stimulated a significant increase in the extracellular accumulation of adenosine (B11128), a key neuromodulator, by affecting ATP hydrolysis and inhibiting adenosine kinase.

DEANO has also been used to study the modulation of specific neurotransmitter receptors. Research using transfected HEK-293 cells and outside-out patches showed that NO donors, including DEANO, potentiate the activity of the N-methyl-D-aspartate (NMDA) receptor, a critical receptor for synaptic plasticity, learning, and memory. cnrs.fr This potentiation was observed as an increase in the receptor's open probability. These findings highlight NO's role as a versatile signaling molecule in the nervous system, capable of fine-tuning both the release of neurotransmitters and the responsiveness of their receptors. frontiersin.org

Exploration of Diethylamine NONOate Sodium Salt in Animal Models for Fundamental Biological Processes (excluding human clinical efficacy/safety)

Diethylamine NONOate sodium salt (DEA/NO) serves as a valuable research tool in animal models to investigate the fundamental roles of nitric oxide (NO) in various physiological and pathophysiological processes. Its utility stems from its ability to spontaneously release NO in a controlled and predictable manner, allowing researchers to mimic endogenous NO production and study its downstream effects.

Studies on Physiological NO Homeostasis

DEA/NO has been instrumental in elucidating the mechanisms by which NO maintains physiological homeostasis, particularly within the cardiovascular and gastrointestinal systems. Animal studies have utilized DEA/NO to explore its influence on vascular tone, platelet function, and gastric secretion.

In a study utilizing a rabbit model, intravenous administration of DEA/NO demonstrated a significant, albeit transient, inhibition of platelet aggregation. nih.gov This effect is a hallmark of NO's physiological role in preventing thrombosis. The transient nature of the inhibition by DEA/NO correlates with its short half-life for NO release, providing a dynamic tool to study the immediate effects of NO on platelet function. nih.gov

Research in rat models has further detailed the vascular effects of DEA/NO. In isolated rat small mesenteric arteries, DEA/NO induced relaxation, a key component of blood pressure regulation. nih.gov This vasorelaxant effect is mediated through both cGMP-dependent and independent pathways, highlighting the complex signaling cascades initiated by NO. nih.gov Furthermore, studies on aortic rings from mice have shown that DEA/NO elicits a relaxation response, which can be altered in disease states, indicating its utility in probing endothelial function and NO signaling in the vasculature. physiology.org

Beyond the cardiovascular system, DEA/NO has been used to investigate the role of NO in gastric acid secretion in rats. The application of DEA/NO to isolated gastric glands was found to induce acid secretion, confirming that NO is a signaling molecule in this physiological process. d-nb.infonih.gov This effect was shown to be mediated through the soluble guanylyl cyclase (sGC) pathway, as the sGC inhibitor ODQ abolished the DEA/NO-induced acid secretion. d-nb.infonih.gov

These studies, summarized in the table below, demonstrate the application of DEA/NO in dissecting the multifaceted roles of NO in maintaining physiological balance.

| Parameter Studied | Animal Model | Key Findings with DEA/NO | Reference(s) |

| Platelet Aggregation | Rabbit | Transient inhibition of collagen-induced platelet aggregation in whole blood and platelet-rich plasma. nih.gov | nih.gov |

| Vascular Relaxation | Rat | Induced relaxation of isolated small mesenteric arteries through cGMP-dependent and independent mechanisms. nih.gov | nih.gov |

| Vascular Relaxation | Mouse | Caused relaxation of aortic rings, providing a measure of NO-mediated vasodilation. physiology.org | physiology.org |

| Gastric Acid Secretion | Rat | Induced gastric acid secretion in isolated gastric glands via the NO/sGC/cGMP pathway. d-nb.infonih.gov | d-nb.infonih.gov |

Investigating NO's Role in Disease Models (e.g., inflammation, cardiovascular function)

The application of DEA/NO extends to various animal models of disease, where it is used to unravel the complex and often dual role of NO in pathological conditions such as inflammation and cardiovascular diseases.

In the context of cardiovascular disease, DEA/NO has been employed in models of cardiac hypertrophy and ischemia-reperfusion (IR) injury. In a mouse model of cardiac hypertrophy, the vasodilator response to DEA/NO was found to be impaired during decompensated left ventricular hypertrophy, suggesting a reduced sensitivity of the vasculature to NO in the failing heart. ahajournals.org Conversely, in a mouse model of cardiac IR injury, administration of DEA/NO was shown to be cardioprotective. plos.org Specifically, in nitric oxide synthase 2 (NOS2) knockout mice, DEA/NO treatment reduced infarct size and improved cardiac function. plos.org This protective effect was associated with the preservation of the Caveolin-3/LG-EMMPRIN complex and reduced expression of matrix metalloproteinases (MMPs). plos.org

DEA/NO has also been utilized in a transgenic mouse model of sickle cell disease to probe vascular dysfunction. In this model, the relaxation response of aortic rings to DEA/NO was blunted, indicating an altered vascular reactivity to NO that may contribute to the vaso-occlusive crises characteristic of the disease. physiology.org

The role of NO in inflammatory processes has also been investigated using DEA/NO. In a model of renal fibrosis using primary renal cortical myofibroblasts from injured rat kidneys, DEA/NO was found to have anti-fibrotic effects. frontiersin.org It inhibited the expression of pro-fibrotic markers and increased the levels of matrix-degrading enzymes, suggesting a protective role for NO in chronic kidney disease. frontiersin.org Furthermore, in a study on whole-body radiation toxicity in mice, pre-treatment with DEA/NO provided significant protection, a phenomenon linked to the modulation of blood flow and induction of bone marrow hypoxia by NO. aacrjournals.orgcapes.gov.brnih.gov

The following table summarizes key findings from studies using DEA/NO in various disease models.

| Disease Model | Animal Model | Key Findings with DEA/NO | Reference(s) |

| Cardiac Hypertrophy | Mouse | Impaired vasodilator response to DEA/NO in decompensated left ventricular hypertrophy. ahajournals.org | ahajournals.org |

| Cardiac Ischemia-Reperfusion | Mouse | Reduced infarct size and improved cardiac function in NOS2 knockout mice. plos.org | plos.org |

| Sickle Cell Disease | Mouse | Blunted relaxation response of aortic rings to DEA/NO, indicating vascular dysfunction. physiology.org | physiology.org |

| Renal Fibrosis | Rat (myofibroblasts) | Exhibited anti-fibrotic effects by inhibiting pro-fibrotic markers and increasing MMP levels. frontiersin.org | frontiersin.org |

| Radiation-Induced Toxicity | Mouse | Provided significant protection against whole-body radiation toxicity. aacrjournals.orgcapes.gov.brnih.gov | aacrjournals.orgcapes.gov.brnih.gov |

Advanced Analytical Methodologies for Characterization and Quantification of Diethylamine Nonoate Sodium Salt

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure of DEANO and assessing its purity. These techniques provide detailed information about the compound's atomic composition, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural confirmation and purity assessment of DEANO. Commercial suppliers often specify a purity of ≥97%, as determined by NMR, highlighting its importance as a quality control standard. thomassci.com Quantitative ¹H-NMR (qNMR) analysis, in particular, offers a powerful method for determining the concentration of the compound in solution by integrating proton signals relative to a certified internal standard. nih.gov

For DEANO, the ¹H-NMR spectrum is expected to show characteristic signals for the ethyl groups of the diethylamine (B46881) moiety. These would typically appear as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃-) due to spin-spin coupling. The chemical shifts of these protons are influenced by the electronic environment created by the NONOate group.

¹³C-NMR spectroscopy provides complementary information, confirming the carbon framework of the molecule. The chemical shifts of the methylene and methyl carbons can be definitively assigned, further corroborating the compound's identity. The identification of secondary amine salts by ¹³C NMR can also be a useful reference for characterizing the DEANO structure. rsc.org

Table 1: Expected NMR Data for Diethylamine NONOate Sodium Salt

| Nucleus | Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

| ¹H | -CH₂- (Methylene) | Quartet | Varies |

| ¹H | -CH₃- (Methyl) | Triplet | Varies |

| ¹³C | -CH₂- (Methylene) | Varies | - |

| ¹³C | -CH₃- (Methyl) | Varies | - |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in the DEANO molecule. The IR spectrum of DEANO would be expected to display characteristic absorption bands for the N=O and N-O bonds within the NONOate functional group, as well as C-H and C-N stretching and bending vibrations from the diethylamine portion of the molecule. The spectra of secondary amine salts can serve as a reference, which often show characteristic NH₂⁺ deformation vibrations, though DEANO itself does not possess this specific group. researchgate.net

Table 2: Key IR Absorption Bands for DEANO

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

| N=O | Stretch | 1650 - 1600 |

| N-O | Stretch | 1300 - 1250 |

| C-N | Stretch | 1250 - 1020 |

| C-H (sp³) | Stretch | 3000 - 2850 |

Ultraviolet-Visible (UV-Vis) spectroscopy can be used to monitor the release of nitric oxide from DEANO in solution. While DEANO itself has a specific absorbance profile, its decomposition leads to changes in the spectrum over time, which can be used to calculate the kinetics of NO release. rsc.org Studies have utilized UV/Vis spectrophotometry to indirectly measure the effects of DEANO, for instance, by assessing bacterial concentration via optical density. nih.govnih.gov

Mass spectrometry (MS) is a highly sensitive technique used to confirm the molecular weight of DEANO and to analyze its structure through fragmentation patterns. nih.gov High-resolution mass spectrometry can determine the exact mass of the compound, providing confirmation of its elemental composition. nih.gov The monoisotopic mass for the hydrated sodium salt is 173.07763554 Da. nih.gov

In tandem mass spectrometry (MS/MS), the DEANO molecular ion is isolated and fragmented by collision-induced dissociation (CID) or other methods. nih.gov The resulting fragment ions provide a "fingerprint" that is unique to the molecule's structure. The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. researchgate.net The fragmentation would likely involve the cleavage of the N-N and C-N bonds, yielding ions corresponding to the diethylamino group and various parts of the NONOate moiety.

Chromatographic Methods for Quantification and Impurity Profiling

Chromatographic techniques are essential for separating DEANO from impurities and for its precise quantification. These methods are central to quality control and stability studies.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of pharmaceutical compounds and other chemical substances. mtoz-biolabs.com A reverse-phase HPLC (RP-HPLC) method is typically employed for a polar compound like DEANO. mtoz-biolabs.com This method uses a non-polar stationary phase (like C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

The purity of a DEANO sample is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks. mtoz-biolabs.com A photodiode array (PDA) detector can be used to assess peak purity by comparing UV-Vis spectra across the peak, which helps to identify unresolved impurities that may be co-eluting. sepscience.comresearchgate.net For quantification, a calibration curve is generated using certified reference standards of DEANO at known concentrations.

Table 3: Typical Parameters for an RP-HPLC Method for DEANO Analysis

| Parameter | Description |

| Column | C18, C8 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of aqueous buffer (e.g., phosphate (B84403) buffer) and organic solvent (e.g., acetonitrile). |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV detector set at the wavelength of maximum absorbance for DEANO. |

| Injection Volume | 5 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. In the context of DEANO, GC-MS is not used to analyze the intact salt, which is non-volatile. Instead, it is an ideal method for analyzing potential volatile byproducts from its synthesis or degradation. hawaii.edu

The decomposition of DEANO in aqueous solution yields nitric oxide and diethylamine. Furthermore, side reactions or degradation over time could produce other volatile organic compounds (VOCs). hud.ac.uktaylorfrancis.com These byproducts could include short-chain alcohols, aldehydes, or other nitrogenous compounds resulting from the breakdown of the parent molecule. nih.gov GC-MS analysis of the headspace above a DEANO solution or of an organic extract can separate these volatile components, and the mass spectrometer provides definitive identification based on their mass spectra and fragmentation patterns. nih.gov This is critical for understanding the complete degradation profile of the compound and for identifying any potentially interfering impurities.

Electroanalytical Techniques for Real-time Nitric Oxide Release Monitoring

Real-time monitoring of nitric oxide (NO) release from donors like Diethylamine NONOate sodium salt (DEANO) is critical for understanding its kinetics and biological effects. nih.gov Electroanalytical techniques are well-suited for this purpose due to their high sensitivity and rapid response times. imrpress.com

Amperometric and Voltammetric Sensors for NO Detection

Amperometric and voltammetric sensors are powerful tools for the direct, real-time measurement of NO. imrpress.comnih.gov These sensors typically operate with a three-electrode system and detect NO through its oxidation at the working electrode, generating a current proportional to the NO concentration. researchgate.net This method allows for the continuous monitoring of NO release from DEANO solutions. polymtl.ca

The development of NO-specific biosensors, sometimes employing protective membranes like xerogels, has enhanced selectivity by minimizing interference from other electroactive compounds present in biological samples. nih.gov While these sensors offer high sensitivity, with some capable of detecting picomolar concentrations, interference from other electroactive species can still be a challenge. nih.govresearchgate.net

Voltammetric techniques, such as differential pulse voltammetry, can also be utilized. scispace.com By varying the electrode potential, these methods can help discriminate between NO and potential interfering agents, such as dopamine, based on their different oxidation potentials. scispace.com The choice of electrode material is crucial, with platinum and its alloys being commonly used for their catalytic properties in NO oxidation. scispace.com Nanomaterial-modified electrodes are also being explored to enhance sensitivity and selectivity. d-nb.info

Chemiluminescence-Based Assays for Total Nitric Oxide Species

Chemiluminescence detection is a highly sensitive and specific method for quantifying NO. nih.govmdpi.com This technique is based on the reaction of NO with ozone (O₃), which produces nitrogen dioxide in an excited state (NO₂). As NO₂ returns to its ground state, it emits light, and the intensity of this chemiluminescence is directly proportional to the amount of NO present. nih.govresearchgate.net This method is considered a gold standard for its precision and is applicable to both fluid and gas samples. nih.govnih.gov

To measure the total NO released from DEANO, which includes its breakdown products, samples can be treated with reducing agents to convert metabolites like nitrite (B80452) and nitrate (B79036) back into NO before analysis. nih.gov This allows for a comprehensive quantification of all NO species derived from the donor compound. researchgate.net

Quantitative Analysis of Nitric Oxide and its Reactive Nitrogen Species Metabolites

Once released, NO is quickly converted into more stable metabolites, primarily nitrite (NO₂⁻) and nitrate (NO₃⁻). nih.govresearchgate.net Quantifying these species is essential for a complete understanding of the NO-releasing profile of DEANO. nih.gov

Spectrophotometric Assays for Nitrite and Nitrate

The Griess assay is a common and convenient colorimetric method for measuring nitrite concentration. nih.govwikipedia.org This assay involves a two-step diazotization reaction where nitrite, under acidic conditions, reacts with sulfanilic acid and then couples with N-(1-naphthyl)ethylenediamine to form a colored azo dye. nih.govwikipedia.org The intensity of the resulting pink-red color, measured spectrophotometrically around 540 nm, is proportional to the nitrite concentration. wikipedia.org

To measure nitrate, it must first be reduced to nitrite. nih.govnih.gov This can be achieved using reagents like cadmium or vanadium(III). semanticscholar.orgresearchgate.netresearchgate.net After reduction, the total nitrite concentration is determined by the Griess reaction, and the original nitrate level is calculated by subtraction. arizona.edu While widely used, the Griess assay can be subject to interference from other substances in biological fluids. nih.gov

Table 1: Comparison of Analytical Methods for Nitrite and Nitrate

| Feature | Griess Assay |

| Principle | Colorimetric (diazotization reaction) |

| Analyte | Nitrite (and Nitrate after reduction) |

| Detection Wavelength | ~540 nm |

| Advantages | Simple, cost-effective, suitable for high-throughput screening |

| Limitations | Potential for interference from biological sample components |

Fluorescent Probes for Intracellular NO Detection

Fluorescent probes are invaluable for visualizing and quantifying NO within living cells. researchgate.netsigmaaldrich.com Diaminofluoresceins (DAFs), such as DAF-2 and its more photostable and pH-resistant derivative DAF-FM (4-amino-5-methylamino-2',7'-difluorofluorescein), are widely used for this purpose. reading.ac.uksfrbm.orgthermofisher.com

These probes are typically introduced to cells in their diacetate form (e.g., DAF-FM diacetate), which is cell-permeable. thermofisher.comulab360.com Intracellular esterases cleave the acetate (B1210297) groups, trapping the probe inside the cell. sfrbm.orgresearchgate.net In the presence of NO and oxygen, the non-fluorescent probe is converted into a highly fluorescent triazole derivative. reading.ac.uksfrbm.org The resulting fluorescence intensity, typically excited around 495 nm and emitting at 515 nm, can be measured to determine intracellular NO levels. thermofisher.comulab360.com This technique has been successfully used to detect NO release from donor compounds within cells. nih.gov

Table 2: Characteristics of Common Fluorescent Probes for NO Detection

| Probe | Excitation (nm) | Emission (nm) | Key Features |

| DAF-2 | ~495 | ~515 | A foundational and widely used probe for intracellular NO detection. thermofisher.com |

| DAF-FM | ~495 | ~515 | Offers improved photostability and reduced pH sensitivity compared to DAF-2, with a detection limit of approximately 3 nM. sfrbm.orgthermofisher.comulab360.com |

Environmental Fate and Ecological Considerations of Diethylamine Nonoate Sodium Salt

Decomposition Pathways of DEANO in Environmental Matrices

The primary route of DEANO decomposition in environmental settings is abiotic hydrolysis, which rapidly breaks down the parent molecule. Subsequent degradation of its byproducts can be mediated by both abiotic and biotic processes.

Hydrolysis: The core decomposition pathway for DEANO in aquatic environments is spontaneous, pH-dependent hydrolysis. wikipedia.org The NONOate functional group reacts with water, leading to the release of two molecules of nitric oxide (NO) and one molecule of diethylamine (B46881) per molecule of the parent compound. nih.gov The rate of this first-order decomposition reaction is highly sensitive to pH and temperature. wikipedia.orgnih.gov

DEANO is most stable in alkaline solutions (pH above 8.0) and decomposes almost instantaneously at a pH of 5.0. wikipedia.org In neutral conditions typical of many natural aquatic systems, its breakdown is rapid. The half-life of DEANO is significantly influenced by temperature, a critical factor in environmental matrices. For example, at a standard physiological pH of 7.4, the half-life is approximately 16 minutes at room temperature (22-25°C) and shortens to just 2 minutes at 37°C. caymanchem.comnih.gov One study calculated the first-order decomposition rate constant to be 0.47 min⁻¹ at pH 7.4 and 37°C. nih.gov This inherent instability in neutral or acidic water means the parent DEANO molecule is unlikely to persist in most aquatic environments.

Table 1: Half-life of Diethylamine NONOate Sodium Salt at pH 7.4

| Temperature (°C) | Half-life (minutes) | Source(s) |

|---|---|---|

| 22-25 | 16 | caymanchem.com, nih.gov |

Photodegradation: There is currently no specific research available detailing the photodegradation pathways or rates for Diethylamine NONOate sodium salt. However, information on its primary organic byproduct, diethylamine, indicates that it does not possess chromophores that absorb light at wavelengths greater than 290 nm. nih.gov Consequently, direct photolysis by sunlight is not expected to be a significant degradation pathway for diethylamine, suggesting it may also be a minor pathway for the parent DEANO molecule. nih.gov

Given the rapid hydrolysis of DEANO, microbial interactions in soil and water will predominantly involve its decomposition byproducts: diethylamine and nitric oxide.

Diethylamine: The organic byproduct, diethylamine, is susceptible to microbial degradation. Studies on similar short-chain amines and alkanolamines have demonstrated their biodegradability by microorganisms in various environments. researchgate.net Research on the closely related dimethylamine (B145610) showed it could be degraded by soil bacteria such as Micrococcus sp., with the degradation rate being influenced by soil pH and oxygen availability; the process is slower under acidic and anaerobic conditions. nih.govnih.gov In wastewater treatment contexts, activated sludge has been shown to be capable of degrading diethylamine. researchgate.net While diethylamine is expected to have high mobility in soil, biodegradation is considered an important environmental fate process. nih.gov

Nitric Oxide: Nitric oxide is a highly reactive gas and a natural intermediate in the microbial processes of the nitrogen cycle, such as nitrification and denitrification. frontiersin.orgnih.gov In soil and aquatic environments, NO can be rapidly consumed by a variety of microorganisms. For instance, nitrifying bacteria can oxidize NO, while denitrifying bacteria can reduce it. frontiersin.orgnih.gov Therefore, any NO released from DEANO decomposition would quickly enter these existing, high-flux microbial pathways.

Environmental Stability and Persistence of Diethylamine NONOate Sodium Salt and Its Byproducts

The environmental persistence of DEANO is intrinsically low due to its chemical instability in most natural conditions.

DEANO: The parent compound is transient in aquatic systems and moist soils with pH levels below 8.0. Its rapid hydrolysis, with a half-life measured in minutes, precludes any significant long-term persistence or transport of the intact molecule in the environment. caymanchem.comnih.gov

Diethylamine: The persistence of this byproduct is moderate. In the atmosphere, vapor-phase diethylamine is degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of approximately 5 hours. nih.gov In soil and water, its persistence is dependent on microbial activity, which is in turn affected by factors like temperature, pH, and oxygen levels. nih.gov Diethylamine has a low octanol-water partition coefficient (log Pow: 0.58), indicating that bioaccumulation in organisms is not expected.

Nitric Oxide: As a highly reactive gas, nitric oxide has a very short environmental lifetime. Its persistence is limited by rapid reactions in the atmosphere and swift consumption by soil and aquatic microorganisms. nih.gov

Impact of DEANO-Derived Nitric Oxide on Environmental Biogeochemical Cycles

The release of nitric oxide from DEANO decomposition, while localized and small in scale, has the potential to interact with larger biogeochemical processes, particularly the nitrogen cycle.

Nitric oxide (NO) is a key molecule in atmospheric chemistry. nih.gov Once in the atmosphere, NO can be converted to nitrogen dioxide (NO₂) and other nitrogen oxides (NOx), which contribute to the formation of acid rain and tropospheric ozone. epa.govyoutube.com Furthermore, NO can be microbially converted to nitrous oxide (N₂O), a potent greenhouse gas that also contributes to the depletion of stratospheric ozone. mdpi.comfrontiersin.org

However, the contribution of NO derived from the research use of DEANO to the global atmospheric budget of nitrogen oxides is negligible. The quantities used are minuscule compared to major natural sources (e.g., lightning, soil microbial activity) and anthropogenic sources (e.g., fossil fuel combustion). nih.govfrontiersin.org Any NO released would be highly localized and would react or be diluted rapidly, preventing significant atmospheric impact.

Nitric oxide is a natural intermediate and signaling molecule in the nitrogen cycle. oup.comnih.gov Therefore, the introduction of exogenous NO from DEANO into soil or aquatic ecosystems could theoretically have localized effects on nitrogen-transforming microbial communities.

Aquatic Systems: In aquatic ecosystems, nitrogen cycling involves a complex interplay of processes including nitrification, denitrification, and anaerobic ammonium (B1175870) oxidation (anammox). slideshare.netcopernicus.orgnine-esf.org Nitric oxide is an intermediate in denitrification, where nitrate (B79036) is converted to nitrogen gas, often under low-oxygen conditions. slideshare.netcdnsciencepub.com A sudden, localized input of NO could potentially influence the rates of these microbial processes. For instance, it might affect the activity of denitrifying bacteria or other microbes involved in the nitrogen cycle. cdnsciencepub.com However, due to rapid dilution in most water bodies and consumption by microbes, any such effects would likely be transient and confined to the immediate point of introduction.

Waste Management and Safe Disposal Protocols for Research-Derived Diethylamine NONOate Sodium Salt

Proper waste management and safe disposal of research-derived Diethylamine NONOate sodium salt are crucial to minimize environmental contamination and ensure laboratory safety. Due to the limited specific regulatory guidelines for this compound, disposal protocols must be based on its chemical properties, its reactivity as a nitric oxide donor, and general principles for handling hazardous chemical waste reed.edu.

General Handling and Storage Precautions:

Before disposal, it is important to adhere to safe handling and storage procedures to prevent accidental release or degradation. DEA/NO is sensitive to moisture and should be stored in a cool, dry place, often at or below -20°C, and protected from light to maintain its stability . Product information sheets recommend handling the compound under an inert atmosphere, as the crystals can become discolored upon exposure to air caymanchem.comcaymanchem.com.

Deactivation of DEA/NO Solutions:

A primary step in the safe disposal of DEA/NO is the controlled release of its nitric oxide content. Since DEA/NO spontaneously decomposes in aqueous buffer solutions (e.g., PBS, pH 7.4) to release NO, this property can be utilized for its deactivation.

A recommended procedure for laboratory-scale waste is as follows:

Dilution: Small quantities of DEA/NO waste solutions should be diluted significantly with water. This helps to manage the rate of NO release and dissipate any heat generated.

Neutralization/Decomposition: The diluted solution should be stirred in an open beaker within a certified chemical fume hood to allow for the safe ventilation of the released nitric oxide gas. The decomposition can be allowed to proceed to completion. The half-life of DEA/NO is pH-dependent, but at a neutral pH, it is relatively short, ensuring that the NO is released over a manageable timeframe nih.gov.

pH Adjustment: After the decomposition is complete (indicated by the cessation of gas evolution), the remaining solution will contain diethylamine and nitrite (B80452)/nitrate salts. The pH of this solution should be checked and neutralized if necessary, by adding a suitable acid or base (e.g., dilute hydrochloric acid or sodium hydroxide) oc-praktikum.de.

Disposal of Deactivated Waste:

Once the DEA/NO has been fully decomposed and the resulting solution neutralized, the disposal method depends on local regulations and the other components in the waste stream.

Aqueous Waste: The resulting aqueous solution containing diethylamine and inorganic salts must be disposed of as hazardous chemical waste. It should be collected in a properly labeled waste container designated for aqueous chemical waste ubc.ca. It is crucial not to mix this waste with other incompatible waste streams, particularly organic solvents or strong oxidizing or reducing agents washington.edu.

Solid Waste: Unused or expired solid DEA/NO should be treated as hazardous chemical waste. It should not be disposed of in regular trash. For small quantities, it may be possible to first dissolve it in a suitable buffer in a fume hood to allow for controlled decomposition before neutralizing and disposing of the resulting solution as aqueous hazardous waste.

Contaminated Materials: Any materials contaminated with DEA/NO, such as personal protective equipment (gloves, lab coats), weighing boats, and pipette tips, should be collected in a designated hazardous waste container for solid chemical waste and disposed of according to institutional and local regulations.

The following table provides a summary of recommended disposal protocols.

| Waste Type | Recommended Disposal Protocol | Key Precautions |

| Aqueous Solutions of DEA/NO | 1. Dilute with water in a chemical fume hood.2. Allow for complete decomposition (release of NO).3. Neutralize the remaining solution.4. Collect in a labeled container for aqueous hazardous waste. | Ensure adequate ventilation to handle NO gas. Do not cap the container during decomposition. |

| Solid DEA/NO Waste | Dispose of as hazardous chemical waste in a clearly labeled container. For small amounts, consider controlled decomposition in a buffer solution within a fume hood before disposal as aqueous waste. | Avoid exposure to moisture and air. |

| Contaminated Labware (e.g., glassware, plasticware) | Rinse thoroughly with a suitable solvent in a fume hood. The rinsate should be collected as hazardous aqueous waste. The cleaned labware can then be washed normally. | Triple-rinse to ensure complete removal of the compound. |

| Contaminated PPE and other solid materials | Collect in a sealed, labeled bag or container for solid hazardous waste disposal. | Segregate from non-hazardous waste. |

It is imperative for all laboratory personnel handling Diethylamine NONOate sodium salt to be familiar with the material's Safety Data Sheet (SDS) and to follow all institutional and local environmental health and safety guidelines for hazardous waste disposal ubc.canj.gov.

Theoretical and Computational Chemistry Studies of Diethylamine Nonoate Sodium Salt

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of DEANO and the mechanisms governing its primary function: the release of nitric oxide (NO). These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

The release of nitric oxide from diazeniumdiolates (NONOates) is their defining chemical feature. Computational studies have shown that for secondary amine NONOates like DEANO, the dissociation of NO is not a simple gas-phase unimolecular event but is profoundly influenced by its environment, particularly by protonation and solvent effects. nih.gov

Theoretical models predict that the decomposition is initiated by the protonation of the NONOate functional group. Upon dissolution in a protic solvent like water, equilibria are established between various stable and unstable isomers with different protonation states. nih.gov The key step for NO release is the dissociation of the N-N bond in the protonated form of the NONOate.

Quantum mechanical calculations, particularly using methods like Møller-Plesset perturbation theory (MP2), have been employed to map the potential energy surface of this decomposition pathway. These studies reveal that the amine-protonated zwitterionic form of the molecule is stabilized by solvent molecules. This stabilization creates a discernible transition state and an associated activation energy barrier for the release of NO. nih.gov

Computational investigations on a series of secondary amine NONOates have established a strong correlation (R² = 0.94) between the computationally derived electronic activation energies (Ea) and experimentally measured NO release rates. nih.gov The critical transition state is the one leading from the O-protonated species. This indicates that the rate of NO release is directly governed by the height of this energy barrier. For DEANO, this theoretical framework supports the understanding of its decomposition kinetics under physiological conditions.

| Compound (Secondary Amine NONOate) | Experimental Half-life (t½) (min) | Calculated Electronic Activation Energy (Ea) (kcal/mol) |

| Pyrrolidine/NO | 2880 | 25.8 |

| Diethylamine (B46881)/NO (DEANO) | 2.1 | 20.3 |

| Piperidine/NO | 1260 | 24.7 |

| 2,2,6,6-Tetramethylpiperidine/NO | 10800 | 27.0 |

| N-methyl-N-phenylamine/NO | 1380 | 24.8 |

| N-ethyl-N-phenylamine/NO | 660 | 24.1 |

| N-isopropyl-N-phenylamine/NO | 300 | 23.5 |

This table presents data for a series of secondary amine NONOates, including DEANO, correlating their experimental NO release half-lives with electronic activation energies calculated at the MP2/ADZ [PCM + H₂O] level of theory. Data sourced from computational studies on diazeniumdiolate dissociation. nih.gov

Computational chemistry is a valuable tool for predicting and interpreting the spectroscopic properties of molecules, including UV-Vis and Nuclear Magnetic Resonance (NMR) spectra. These predictions can aid in the structural identification and characterization of compounds like DEANO.

UV-Vis Spectra: The characteristic UV absorbance of the NONOate functional group, typically observed around 250 nm, can be modeled using time-dependent density functional theory (TD-DFT). nih.gov This method calculates the electronic excitation energies, which correspond to the absorption of UV-Vis light. By calculating the energies of the lowest singlet electronic transitions, the λ_max (wavelength of maximum absorbance) can be predicted. These calculations can also help assign the specific molecular orbitals involved in the electronic transitions, providing a deeper understanding of the molecule's electronic structure.

NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of quantum chemical calculations. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is employed to calculate the isotropic magnetic shielding tensors for each nucleus. uncw.eduijcce.ac.ir These theoretical shielding values can then be converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS). Such calculations are sensitive to the molecular conformation, and accurate predictions often require averaging the results over a Boltzmann-weighted ensemble of low-energy conformers. uncw.edu This approach can help confirm the structure of DEANO and assign specific peaks in its experimental NMR spectrum.

Molecular Dynamics Simulations of DEANO Interactions with Solvents and Biomolecules

While quantum mechanics is ideal for studying the details of bond-breaking and electronic structure, molecular dynamics (MD) simulations are better suited for exploring the behavior of molecules over longer timescales, such as their interactions with solvent molecules and biological receptors. MD simulations use classical mechanics to model the movements of atoms and molecules over time, providing a dynamic picture of molecular interactions. nih.govfrontiersin.org

The stability and rate of NO release from DEANO are highly dependent on the solvent environment. MD simulations can model the explicit interactions between a DEANO molecule and a large number of surrounding solvent molecules (e.g., water). These simulations provide insight into how the solvent organizes around the solute and the specific interactions, like hydrogen bonds, that stabilize the molecule.

A key thermodynamic quantity that can be derived from these simulations is the solvation free energy (ΔG_solv), which is the free energy change associated with transferring a molecule from the gas phase into the solvent. mpg.denih.gov Alchemical free energy methods are a powerful technique used in conjunction with MD to calculate ΔG_solv. nih.gov This involves computationally transforming the solute into a non-interacting "dummy" particle or into solvent molecules. Since free energy is a state function, the energy change over this non-physical pathway is equal to the solvation free energy. Accurate calculation of ΔG_solv helps to quantify the stability of DEANO in a given solvent and is crucial for understanding its solubility and partitioning behavior.

To understand how DEANO might interact with potential biological targets, a combination of molecular docking and MD simulations is often employed. nih.govgrafiati.com This approach can predict the preferred binding orientation of DEANO within the active site of a protein and estimate the strength of the interaction.

The process typically begins with molecular docking , where computational algorithms sample a vast number of possible orientations of the DEANO molecule within a receptor's binding site. These poses are scored based on factors like electrostatic and van der Waals interactions to identify the most likely binding mode. frontiersin.org